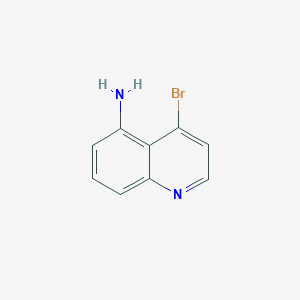

4-Bromoquinolin-5-amine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H7BrN2 |

|---|---|

Peso molecular |

223.07 g/mol |

Nombre IUPAC |

4-bromoquinolin-5-amine |

InChI |

InChI=1S/C9H7BrN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2 |

Clave InChI |

WAUUKHCWWXRJOG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C2C(=C1)N=CC=C2Br)N |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 4 Bromoquinolin 5 Amine

Classical Multi-Step Synthetic Routes

Classical methods remain fundamental in organic synthesis, providing robust and well-understood pathways to the quinoline (B57606) scaffold. These routes typically involve the construction of the core ring system from acyclic precursors, followed by a series of post-functionalization steps to install the bromo and amino moieties at the required positions.

The formation of the quinoline ring is achievable through several named reactions, each utilizing different starting materials and conditions. These methods provide access to a wide array of substituted quinolines.

Skraup Synthesis : This is a well-known method for producing quinolines by reacting an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pkiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring. uop.edu.pk Due to its exothermic nature, the reaction often includes a moderator such as ferrous sulfate. uop.edu.pk

Friedländer Synthesis : This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., acetaldehyde) in the presence of a base catalyst like sodium or potassium hydroxide. uop.edu.pkorientjchem.org The mechanism forms an enamine intermediate which then undergoes intramolecular cyclization to yield the quinoline derivative. orientjchem.org

Combes Quinoline Synthesis : Unique in its use of a β-diketone, the Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions (commonly concentrated sulfuric acid). wikipedia.org The reaction forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to produce a 2,4-substituted quinoline. wikipedia.org

Conrad-Limpach Synthesis : This method involves the condensation of an aniline with a β-ketoester. orientjchem.org The initial reaction can be controlled by temperature to favor different intermediates, ultimately leading to either quinolin-4-one or quinolin-2-one derivatives upon thermal cyclization.

The following table summarizes the key features of these classical ring-closure reactions.

| Synthesis Name | Key Reactants | Catalyst/Conditions | Primary Product Type |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | H₂SO₄, Heat | Quinolines |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, α-Methylene Compound | Base (e.g., KOH) | Substituted Quinolines |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Substituted Quinolines |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | Heat | Quinolone Derivatives |

Once the quinoline core is synthesized, the bromine and amine groups must be introduced at positions 4 and 5, respectively. This requires regioselective functionalization reactions. A plausible multi-step approach would involve separate, sequential reactions to install each group.

Bromination: Direct electrophilic bromination of the quinoline ring typically occurs on the benzene (B151609) ring portion, favoring positions 5 and 8. uop.edu.pk To achieve specific bromination at the 4-position, a common strategy is to start with a quinolin-4-ol (or its tautomer, quinolin-4-one) precursor. This precursor can be synthesized via methods like the Conrad-Limpach reaction. The hydroxyl group at C4 can then be converted to a bromine atom using reagents like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). chemicalbook.comgoogle.com For instance, treating quinolin-4-ol with PBr₃ in DMF provides a high yield of 4-bromoquinoline (B50189). chemicalbook.com

Amination: Introducing the amino group at the 5-position classically involves a nitration-reduction sequence.

Nitration : Electrophilic nitration of a quinoline substrate under vigorous conditions (fuming HNO₃ and fuming H₂SO₄) yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk

Reduction : The separated 5-nitroquinoline can then be reduced to 5-aminoquinoline. This reduction can be achieved using various methods, such as catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst or using metals like tin in the presence of hydrochloric acid. fiveable.me

Modern and Sustainable Synthetic Innovations

Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and sustainable methods, with transition-metal catalysis playing a central role.

Transition metals like palladium, copper, nickel, and cobalt are now widely used to catalyze the synthesis of quinoline rings and their subsequent functionalization. organic-chemistry.org These methods often proceed under milder conditions and with higher functional group tolerance than their classical counterparts. For example, a novel method for synthesizing 4-bromoquinoline derivatives involves a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides, offering a direct route to the 4-bromo substituted core. google.com Other modern approaches include copper-catalyzed tandem annulation of alkynyl imines and cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones. organic-chemistry.org

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and an organohalide. nih.govlibretexts.org In the context of 4-bromoquinoline derivatives, this reaction is instrumental for post-functionalization. The bromine atom at the C4 position serves as an effective leaving group, allowing for the introduction of various aryl or alkenyl groups. rsc.org This is particularly useful in medicinal chemistry for creating libraries of analogues with diverse substituents at this position. The general mechanism involves the oxidative addition of the 4-bromoquinoline to a Pd(0) catalyst, followed by transmetalation with the boronic acid (or ester) and subsequent reductive elimination to yield the coupled product. libretexts.org The reaction's versatility and functional group compatibility make it a cornerstone of modern synthetic chemistry. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a preferred method for synthesizing aryl amines due to its broad substrate scope and milder conditions compared to classical methods like nucleophilic aromatic substitution. wikipedia.orgias.ac.in

For the synthesis of a quinolin-5-amine derivative, one could envision a route where a bromoquinoline is coupled with an amine. Research has demonstrated the successful application of this reaction on bromoquinoline scaffolds. For example, the amination of 5-bromo-8-benzyloxyquinoline with various anilines has been optimized using different palladium catalysts and phosphine (B1218219) ligands. ias.ac.in The catalytic cycle involves oxidative addition of the bromoquinoline to the Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org This method provides a direct and efficient pathway to introduce the amine functionality onto the quinoline ring.

The table below shows results from an optimization study for the Buchwald-Hartwig amination of 8-(Benzyloxy)-5-bromoquinoline with N-methylaniline, demonstrating the importance of ligand choice. ias.ac.in

| Ligand | Ligand Type | Reaction Time (h) | Conversion (%) |

| Johnphos (L1) | Sterically Hindered Monophosphine | 24 | Incomplete |

| Tri-tert-butylphosphine (L2) | Sterically Hindered Monophosphine | 24 | 100 |

| Di-tert-butylneopentylphosphine (L3) | Sterically Hindered Monophosphine | 24 | 100 |

| Tri(o-tolyl)phosphine (L4) | Less Hindered Monophosphine | 24 | Incomplete |

Reaction Conditions: 5-bromo-8-benzyloxyquinoline, N-methylaniline (1.25 equiv.), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), NaO-t-Bu (1.25 equiv.), Toluene at 110–120°C. Data sourced from a study on Hartwig-Buchwald amination. ias.ac.in

Transition Metal-Catalyzed Coupling Reactions for Quinoline Annulation and Functionalization

Other Palladium- and Copper-Catalyzed Processes

Beyond mainstream synthetic routes, a variety of other palladium- and copper-catalyzed processes have been developed, offering alternative and often advantageous pathways to quinoline derivatives. These methods leverage the unique catalytic properties of palladium and copper to construct the quinoline core or introduce functionalities with high efficiency.

Copper-catalyzed reactions are particularly noteworthy for their cost-effectiveness and unique reactivity. nih.gov An efficient copper-catalyzed method involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine (B92328) to produce 4-aminoquinazoline derivatives, a class of compounds structurally related to the target molecule. organic-chemistry.org This process typically uses a CuI catalyst with a ligand like N,N'-dimethylethylenediamine (DMEDA) in a solvent such as DMF. organic-chemistry.org Another innovative approach is the aerobic Cu(I)-catalyzed cyclization of β-(2-aminophenyl)-α,β-ynones, where DMF ingeniously serves as a dual synthon, providing both the C2 carbon and the C4 amino group for the final 4-aminoquinoline (B48711) product. rsc.org Copper catalysts have also been employed for the coupling of heteroaryl bromides, such as 4-bromoquinoline, with α-silyldifluoroamides, demonstrating their utility in forming C-C bonds even with challenging substrates. nih.gov

Palladium catalysis offers a vast toolkit for quinoline synthesis, including one-pot methods that combine multiple steps. For instance, polysubstituted quinolines can be synthesized from readily available 2-amino aromatic ketones and alkynes in a palladium-catalyzed one-pot reaction. rsc.org Palladium-catalyzed aminocarbonylation is another powerful tool, used to convert haloquinolines into quinoline carboxamides. mdpi.com The choice of ligand is critical in these reactions; for example, while a Pd(OAc)₂/PPh₃ system is effective for simple amines, more complex amines may require a bidentate ligand like XantPhos to achieve high conversion rates. mdpi.com These advanced catalytic systems underscore the versatility of transition metals in accessing complex heterocyclic structures. nih.govmit.edu

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| CuI / DMEDA | 2-Bromobenzonitriles + Amidines | 4-Aminoquinazolines | Economical, practical, uses readily available materials. | organic-chemistry.org |

| Cu(I) Catalyst | β-(2-aminophenyl)-α,β-ynones | 4-Aminoquinolines | Aerobic reaction; DMF acts as a dual synthon for C2 and the C4-amino group. | rsc.org |

| Pd(OAc)₂ / Ligand | 2-Amino Aromatic Ketones + Alkynes | Polysubstituted Quinolines | One-pot synthesis offering an alternative to traditional methods. | rsc.org |

| Pd(OAc)₂ / XantPhos | 1-Iodoisoquinoline + Amines + CO | Isoquinoline-1-carboxamides | Ligand choice is crucial for reacting with less basic or complex amines. | mdpi.com |

Chemo- and Regioselective C-H Activation Strategies for Quinoline Derivatization

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing quinoline scaffolds, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov The primary challenge in C-H activation is controlling the chemo- and regioselectivity—that is, selectively activating a specific C-H bond among many and in the presence of various functional groups. mdpi.comnih.gov

Transition metal catalysis is central to these strategies. mdpi.comnih.gov The regioselectivity of the C-H functionalization on the quinoline ring is often dictated by the catalyst and the electronic and steric properties of substituents already on the ring. mdpi.comacs.org For instance, a systematic study using rhodium catalysts revealed clear patterns:

C2 Activation : A methyl group at the C3, C4, or C5 position directs C-H activation to the C2 position. acs.org

C4 Activation : A methyl group at the C2, C6, or C7 position directs activation to the C4 position. acs.org

Carbocyclic Ring Activation : The presence of an electron-withdrawing group like trifluoromethyl at the C3 position can direct C-H activation to the C6 and C7 positions on the carbocyclic ring. acs.org

Other metal catalysts also exhibit distinct selectivity. Highly efficient and regioselective Co(III)-catalyzed C-H activation allows for the direct synthesis of quinolines from anilines and alkynes, where DMSO serves as a C1 building block. organic-chemistry.org Rhodium(III)-catalyzed C-H functionalization of 2-aryl-2H-indazoles with alkynes, using a copper co-catalyst, has also been reported to produce complex fused quinoline systems. rsc.org These methods highlight the sophisticated level of control that can be achieved, allowing for the precise construction of functionalized quinolines by leveraging the subtle interplay between the substrate, catalyst, and directing groups. mdpi.comnih.gov

| Catalyst | Substituent Position | Directed C-H Activation Site | Reference |

|---|---|---|---|

| Rhodium(I) | 3-Me, 4-Me, or 5-Me | C2 | acs.org |

| Rhodium(I) | 2-Me, 6-Me, or 7-Me | C4 | acs.org |

| Rhodium(I) | 3-CF₃ | C6 and C7 | acs.org |

| Cobalt(III) | Anilines + Alkynes | Direct quinoline synthesis (DMSO as C1 source) | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Protocols (e.g., solvent-free, microwave-assisted)

The integration of green chemistry principles into synthetic organic chemistry aims to reduce or eliminate the use and generation of hazardous substances. imist.maacs.org These principles provide a framework for designing more environmentally benign chemical processes. rroij.com Key principles include maximizing atom economy, using safer solvents and auxiliaries, and designing for energy efficiency. acs.orgskpharmteco.com

Microwave-assisted synthesis is a prime example of a green technology applied to quinoline synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. nih.govnih.gov For example, the classical synthesis of N-arylheterocyclic substituted-4-aminoquinazolines requires refluxing for 12 hours, whereas a microwave-assisted method achieves the synthesis in just 20 minutes with higher yields. nih.gov Similarly, a one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines was achieved in just 50 seconds at 600W. asianpubs.org These protocols not only save time and energy but also often lead to cleaner reactions with fewer by-products. nih.govresearchgate.netgelisim.edu.tr

Solvent selection is another critical aspect of green synthesis, as solvents can account for the majority of mass and environmental impact in a chemical process. skpharmteco.com Efforts have been made to replace hazardous solvents like DMF with safer, bio-renewable alternatives. Studies on palladium-catalyzed aminocarbonylation have shown that green solvents such as γ-valerolactone (GVL) and ethyl levulinate (EtLev) can be suitable replacements for DMF in the synthesis of isoquinoline-1-carboxamides. mdpi.com The development of solvent-free reaction conditions represents an ideal scenario, further minimizing waste and environmental impact.

| Method | Reaction | Conventional Conditions | Microwave-Assisted Conditions | Reference |

|---|---|---|---|---|

| Synthesis of 4-aminoquinazolines | 4-chloroquinazoline + aryl amine | 12 hours, reflux | 20 minutes, 60W | nih.gov |

| Synthesis of 2,4-dichloroquinolines | Aniline + malonic acid + POCl₃ | Multi-step, long reaction times | 50 seconds, 600W (one-pot) | asianpubs.org |

| Multicomponent Synthesis | Aldehyde + amine + dimedone | Conventional heating | 5 minutes, 75W, higher yield | nih.gov |

Chemo-, Regio-, and Stereoselectivity Control in 4-Bromoquinolin-5-amine Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of a specific isomer like this compound. The synthetic strategy must precisely control the placement of the bromine atom at the C4 position and the amine group at the C5 position, while avoiding reactions at other sites.

Regioselectivity is often the most significant challenge. As discussed under C-H activation, the inherent electronic properties of the quinoline ring and the influence of directing groups are key factors. mdpi.comacs.org In classical syntheses like the Friedländer annulation, the regiochemical outcome is determined by the substitution pattern of the initial reactants. For post-synthesis functionalization, the choice of catalyst and ligands is critical. For example, in palladium-catalyzed reactions, the use of monodentate ligands like PPh₃ versus bulky, bidentate ligands like XantPhos can dramatically alter the reaction's efficiency and selectivity, especially when dealing with substrates bearing multiple functional groups. mdpi.com

Chemoselectivity , the ability to react with one functional group in the presence of others, is also crucial. A synthetic protocol must tolerate the existing functional groups (bromo and amino) or be designed to introduce them without interfering with each other. For instance, copper-catalyzed systems have been developed that show excellent functional-group tolerance, allowing for the synthesis of complex quinolines without the need for extensive protecting group strategies. organic-chemistry.org An advanced example of chemoselectivity is the selective deoxygenation of a quinoline N-oxide in the presence of a pyridine (B92270) N-oxide by carefully selecting the photocatalyst, a feat that would be difficult with traditional reagents. organic-chemistry.org

Control over these selectivity aspects relies on a deep understanding of reaction mechanisms and the subtle tuning of reaction parameters. This includes the choice of metal catalyst, the ligand's electronic and steric profile, the solvent, base, and reaction temperature. By optimizing these variables, chemists can steer a reaction towards the desired this compound isomer with high precision and yield.

Reactivity and Strategic Functionalization of 4 Bromoquinolin 5 Amine

Reactivity at the Bromo-Position (C4)

The carbon-bromine bond at the C4 position of the quinoline (B57606) ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the quinoline nitrogen and the electronic effects of the C5-amino group. This section explores the principal reactions employed to modify this position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct method for the displacement of the bromide with various nucleophiles. fishersci.se The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, facilitates this reaction pathway. The presence of the amino group at C5 can further influence the reactivity through its electronic and potential directing effects.

Commonly, this transformation is achieved by reacting 4-Bromoquinolin-5-amine with a range of nucleophiles such as amines, alkoxides, and thiolates, often in the presence of a base and at elevated temperatures. These reactions lead to the formation of diverse 4-substituted-quinolin-5-amine derivatives, which are valuable intermediates in drug discovery. For instance, the substitution with various amines can introduce pharmacologically relevant moieties, while reaction with alkoxides can lead to the corresponding ethers.

| Nucleophile | Product |

| Primary/Secondary Amines | 4-(Alkyl/Aryl)aminoquinolin-5-amine |

| Alkoxides (e.g., NaOR) | 4-Alkoxyquinolin-5-amine |

| Thiolates (e.g., NaSR) | 4-(Alkyl/Aryl)thioquinolin-5-amine |

Advanced Cross-Coupling Transformations for C-C, C-N, C-O, C-S Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, and this compound is an excellent substrate for these transformations. nobelprize.orgscielo.brresearchgate.netmdpi.com These reactions offer a powerful and versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position with high efficiency and functional group tolerance.

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base. It is a widely used method for the formation of C-C bonds, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C triple bond by coupling with a terminal alkyne, catalyzed by palladium and copper complexes. nih.govlibretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

C-N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. It allows for the coupling of this compound with a wide array of primary and secondary amines, amides, and other nitrogen nucleophiles, providing access to a diverse range of 4-aminoquinoline (B48711) derivatives. youtube.comacs.org

C-O and C-S Bond Formation:

Ullmann Condensation: Copper-catalyzed Ullmann-type reactions are frequently employed for the formation of C-O and C-S bonds. researchgate.net The coupling of this compound with alcohols, phenols, or thiols in the presence of a copper catalyst and a base leads to the corresponding ethers and thioethers.

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst, Base | 4-R-quinolin-5-amine |

| Sonogashira | R-C≡CH | Pd/Cu catalyst, Base | 4-(R-C≡C)-quinolin-5-amine |

| Buchwald-Hartwig | R2NH | Pd catalyst, Base | 4-(R2N)-quinolin-5-amine |

| Ullmann (C-O) | R-OH | Cu catalyst, Base | 4-(R-O)-quinolin-5-amine |

| Ullmann (C-S) | R-SH | Cu catalyst, Base | 4-(R-S)-quinolin-5-amine |

Directed Ortho Metalation (DoM) Strategies in Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.caresearchgate.netbaranlab.orgharvard.edu In the context of this compound, the amino group at the C5 position, or a derivative thereof, can act as a directing metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at the ortho position (C6). The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C6 position. This strategy allows for precise functionalization of the quinoline core, complementary to the reactions at the C4-bromo position. It is important to note that the bromo group itself is generally not amenable to direct metalation under these conditions and may undergo halogen-metal exchange.

Reactivity at the Amino-Position (N5)

The primary amino group at the N5 position is a versatile functional handle that can undergo a variety of chemical modifications, allowing for further diversification of the 4-bromoquinoline (B50189) scaffold.

Acylation, Alkylation, and Sulfonylation for Amine Protection and Diversification

The nucleophilic nature of the 5-amino group allows for its facile reaction with various electrophiles. These reactions are not only crucial for protecting the amine during subsequent transformations but also serve as a means to introduce diverse functionalities that can modulate the biological activity of the resulting compounds.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base leads to the corresponding amides. This is a common strategy for protecting the amino group.

Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. youtube.comucalgary.cawikipedia.orgmasterorganicchemistry.com Depending on the reaction conditions and stoichiometry, mono- or di-alkylation can be achieved.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. organic-chemistry.orgcbijournal.comnih.gov This functional group is a well-known bioisostere for amides and can significantly impact the physicochemical properties of the molecule.

| Reaction | Reagent | Product |

| Acylation | RCOCl | 4-Bromo-5-(acylamino)quinoline |

| Alkylation | R-X | 4-Bromo-5-(alkylamino)quinoline |

| Sulfonylation | RSO2Cl | 4-Bromo-5-(sulfonylamino)quinoline |

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

The primary aromatic amino group at the C5 position can be converted into a diazonium salt, which is a highly versatile intermediate for a wide range of transformations. byjus.comwikipedia.orgorganic-chemistry.orgnih.gov Diazotization is typically achieved by treating this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. organic-chemistry.orgiitk.ac.inbyjus.comdtic.mil

The resulting diazonium salt can then undergo a variety of subsequent reactions, most notably the Sandmeyer reaction, to introduce a diverse array of substituents at the C5 position. byjus.comwikipedia.orgorganic-chemistry.orgnih.gov This two-step sequence provides access to functionalities that are not readily introduced by other means.

Sandmeyer Reactions: The Sandmeyer reaction involves the copper-catalyzed displacement of the diazonium group with various nucleophiles. byjus.comwikipedia.orgorganic-chemistry.orgnih.gov

Reaction with cuprous chloride or cuprous bromide introduces a chloro or bromo substituent, respectively.

Reaction with cuprous cyanide yields the corresponding nitrile.

Other transformations of the diazonium salt include its conversion to a hydroxyl group (phenolic) or an iodo group.

| Transformation | Reagents | Product |

| Diazotization | NaNO2, H+ | 4-Bromoquinoline-5-diazonium salt |

| Sandmeyer (Chlorination) | CuCl | 4-Bromo-5-chloroquinoline |

| Sandmeyer (Bromination) | CuBr | 4,5-Dibromoquinoline |

| Sandmeyer (Cyanation) | CuCN | 4-Bromo-5-cyanoquinoline |

| Hydroxylation | H2O, Δ | 4-Bromoquinolin-5-ol |

| Iodination | KI | 4-Bromo-5-iodoquinoline |

Condensation Reactions with Carbonyl Compounds

The primary amine at the C5 position of this compound is a key functional group that readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction is a cornerstone of imine chemistry, leading to the formation of Schiff bases (or azomethines). imist.manih.gov The process is typically catalyzed by acid and involves a two-step mechanism:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This addition breaks the carbonyl π-bond and forms a tetrahedral intermediate known as a carbinolamine. wjpsonline.comyoutube.com

Dehydration: The carbinolamine is unstable and, under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the stable imine product. libretexts.orgredalyc.org

This reaction is reversible, and the formation of the imine is often driven to completion by removing the water formed during the reaction. wjpsonline.comyoutube.com The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and can be further reduced to form secondary amines.

Table 1: General Condensation Reaction of this compound

| Reactant 1 | Reactant 2 (Carbonyl) | Product Type | General Structure |

| This compound | Aldehyde (R-CHO) | Imine (Schiff Base) | 4-Bromo-N-(aryl/alkyl-methylene)quinolin-5-amine |

| This compound | Ketone (R-CO-R') | Imine (Schiff Base) | 4-Bromo-N-(aryl/alkyl-methylidene)quinolin-5-amine |

Reactivity of the Quinoline Core

The quinoline ring system itself is a crucial site of reactivity, which is significantly influenced by the existing bromo and amino substituents.

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is a complex process governed by the directing effects of both the heterocyclic nitrogen atom and the substituents on the carbocyclic ring. quimicaorganica.org In general, the pyridine (B92270) ring is electron-deficient and thus deactivated towards electrophilic attack. Consequently, EAS on unsubstituted quinoline preferentially occurs on the electron-richer benzene (B151609) ring, primarily at the C5 and C8 positions. reddit.comquora.com

In this compound, the directing effects of the substituents are paramount:

Amino Group (-NH₂): The amino group at C5 is a powerful activating group due to its ability to donate electron density to the ring via a resonance effect. stackexchange.com It is a strong ortho-, para-director. libretexts.orgpressbooks.pub

Bromo Group (-Br): The bromo group at C4 is a deactivating group due to its electron-withdrawing inductive effect. However, through resonance, it can donate lone-pair electrons and acts as an ortho-, para-director. pressbooks.pub

The potent activating and directing effect of the amino group typically overrides the deactivating nature of the halogen. stackexchange.com Analyzing the positions relative to the powerful -NH₂ director at C5, the ortho positions are C4 and C6, while the para position is C7.

Position C4 is already substituted.

Position C7 is on the deactivated pyridine ring.

Position C6 is on the activated carbocyclic ring.

Therefore, electrophilic attack is strongly favored at the C6 position , which is ortho to the strongly activating amino group. The stability of the resulting Wheland intermediate (sigma complex) is significantly enhanced by resonance delocalization involving the lone pair of the amino group, making this pathway the most favorable.

The structure of this compound is well-suited for annulation reactions, where a new ring is fused onto the existing quinoline framework to create complex, polycyclic heterocyclic systems. rsc.org Both the amino and bromo groups can serve as strategic handles for such transformations.

Strategies for Annulation:

Using the Amine Group: The nucleophilic 5-amino group can react with bifunctional electrophiles to construct a new ring. For instance, reaction with a β-ketoester could initiate a Conrad-Limpach or Knorr-type quinoline synthesis, leading to the formation of a new pyridinone ring fused to the quinoline core.

Using the Bromo Group: The C4-bromo substituent is an ideal site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). A substrate can be coupled at this position, introducing a side chain that can subsequently undergo an intramolecular cyclization to form a new fused ring. mdpi.com

Combined Reactivity: More advanced strategies can utilize both functional groups in a cascade or one-pot reaction sequence. For example, an initial reaction at the amino group could be followed by an intramolecular cyclization involving the displacement or coupling at the bromo-substituted C4 position. mdpi.com

These annulation strategies provide access to novel tetracyclic and pentacyclic systems, which are of significant interest in medicinal chemistry and materials science. rsc.org

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing parts of all starting materials, are highly efficient for generating molecular complexity. rsc.orgnih.gov this compound, as an aromatic amine, is an excellent candidate for several well-known MCRs.

Potential MCR Applications:

Povarov Reaction: This reaction is a formal [4+2] cycloaddition between an aniline (B41778), an aldehyde, and an electron-rich alkene to form tetrahydroquinolines. nih.govwikipedia.org Using this compound as the aniline component would lead to the synthesis of complex, fused polycyclic structures where a new tetrahydroquinoline ring is annulated onto the parent scaffold. ehu.es The reaction is typically catalyzed by a Lewis or Brønsted acid. organic-chemistry.orgorganic-chemistry.org

Doebner Reaction: The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org Employing this compound in this MCR would result in the formation of a novel fused system containing a quinoline-4-carboxylic acid moiety, significantly increasing the structural complexity of the final molecule. nih.govacs.org

Table 2: Potential Multi-Component Reactions with this compound

| MCR Name | Other Components | Resulting Scaffold |

| Povarov Reaction | Aldehyde, Electron-rich alkene | Fused Tetrahydroquinoline System |

| Doebner Reaction | Aldehyde, Pyruvic acid | Fused Quinoline-4-carboxylic Acid System |

The ability of this compound to participate in these and other MCRs highlights its utility as a versatile scaffold for the diversity-oriented synthesis of novel heterocyclic compounds. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Bromoquinolin 5 Amine and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of 4-Bromoquinolin-5-amine and its derivatives.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Z | 4 |

Note: This table is illustrative and not based on experimental data for this compound.

High-Resolution NMR Spectroscopic Techniques for Elucidating Complex Solution Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques like COSY, HSQC, HMBC, and NOESY provides a detailed picture of the connectivity and spatial relationships of atoms within the molecule. researchgate.netmdpi.com

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoline (B57606) ring system. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing bromo substituent. The coupling patterns between adjacent protons, observed in both the ¹H and COSY spectra, would allow for the assignment of each proton to its specific position on the quinoline core.

The ¹³C NMR spectrum would provide information about the carbon skeleton. The chemical shifts of the carbon atoms are also affected by the substituents, with the carbon atom attached to the bromine (C4) and the carbon atom attached to the amino group (C5) showing characteristic shifts.

2D NMR techniques are crucial for unambiguous assignments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 8.8 | 150 - 155 |

| H3 | 7.2 - 7.5 | 120 - 125 |

| C4 | - | 115 - 120 |

| C5 | - | 145 - 150 |

| H6 | 6.8 - 7.1 | 110 - 115 |

| H7 | 7.4 - 7.7 | 128 - 132 |

| H8 | 7.6 - 7.9 | 125 - 130 |

| C4a | - | 148 - 152 |

| C8a | - | 135 - 140 |

Note: This table presents expected chemical shift ranges and is not based on specific experimental data for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. tubitak.gov.trresearchgate.net The vibrational modes of a molecule are sensitive to its structure and bonding.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the quinoline ring, the C-Br bond, and the N-H bonds of the amino group. nih.gov

N-H Stretching: The amino group would show characteristic symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. youtube.com The position and shape of these bands can provide information about hydrogen bonding.

C=C and C=N Stretching: The quinoline ring would display a series of C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. sapub.org

C-Br Stretching: A band corresponding to the C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine would be observed in the range of 1590-1650 cm⁻¹. nih.gov

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the observed vibrational bands can be achieved, providing a deeper understanding of the molecule's vibrational properties. researchgate.net

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric Stretch | 3400 - 3500 |

| Amino (N-H) | Symmetric Stretch | 3300 - 3400 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Quinoline Ring | C=C, C=N Stretch | 1400 - 1650 |

| Amino (N-H) | Bending | 1590 - 1650 |

| Carbon-Bromine (C-Br) | Stretch | 500 - 700 |

Note: This table is illustrative and presents expected frequency ranges.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for studying its fragmentation pathways upon ionization. uobasrah.edu.iq This information is crucial for confirming the molecular formula and for gaining insights into the molecule's structure and stability.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound would likely involve initial cleavages such as the loss of a bromine radical (Br•) or the loss of a hydrogen cyanide (HCN) molecule from the quinoline ring, which are common fragmentation pathways for halogenated and nitrogen-containing aromatic compounds. libretexts.orglibretexts.orgyoutube.com Alpha-cleavage is a predominant fragmentation mode for aliphatic amines, where the cleavage of a C-C bond adjacent to the nitrogen atom occurs. miamioh.eduyoutube.com

Plausible Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |

| [C₉H₇BrN₂]⁺ | Br• | [C₉H₇N₂]⁺ |

| [C₉H₇BrN₂]⁺ | HCN | [C₈H₆BrN]⁺ |

| [C₉H₇N₂]⁺ | HCN | [C₈H₆N]⁺ |

Note: This table presents plausible fragmentation pathways and corresponding m/z values.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable to chiral derivatives)

While this compound itself is achiral, its derivatives can be chiral if they contain stereocenters. For such chiral derivatives, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital technique for determining the absolute configuration of the stereocenters. rsc.org

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. By comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. nih.gov

For example, if a chiral side chain were introduced at the amino group of this compound, the resulting derivative would be chiral. The ECD spectrum of this derivative would be influenced by the electronic transitions of the quinoline chromophore, which would be perturbed by the chiral environment of the side chain. Analysis of the Cotton effects (positive or negative bands) in the ECD spectrum would provide the basis for the stereochemical assignment. The application of ECD is particularly powerful for complex molecules where other methods of stereochemical determination may be challenging. mdpi.com

Computational and Theoretical Chemistry Studies on 4 Bromoquinolin 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. For 4-bromoquinolin-5-amine, DFT studies are crucial for elucidating its fundamental electronic nature and predicting its behavior in chemical reactions and spectroscopic experiments. researchgate.netutripoli.edu.ly

Electronic Structure and Reactivity: A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. utripoli.edu.lydntb.gov.ua

DFT calculations can also determine various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, are derived from the HOMO and LUMO energies. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface and identifying sites susceptible to electrophilic or nucleophilic attack. dntb.gov.ua

Spectroscopic Property Prediction: DFT is widely used to predict vibrational (infrared and Raman) and NMR spectra. nih.govscispace.com By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions (e.g., stretching, bending). researchgate.net Similarly, theoretical calculations of nuclear magnetic shielding constants can be correlated with experimental chemical shifts in ¹H and ¹³C NMR spectroscopy, aiding in the structural confirmation of this compound. researchgate.net

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy; related to electron-donating ability. | -7.2 to -6.8 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy; related to electron-accepting ability. | -3.2 to -2.8 eV |

| Energy Gap (Egap) | Difference between LUMO and HOMO energies; indicates chemical reactivity. mdpi.com | 4.0 to 4.2 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 3.5 D |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.0 to 2.1 eV |

| Electrophilicity Index (ω) | Propensity of the species to accept electrons. | 1.5 to 2.0 eV |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility of this compound and the influence of its environment, particularly the effects of solvents.

Conformational Flexibility: MD simulations can explore the potential energy surface of this compound, revealing its preferred conformations and the energy barriers between them. Trajectories generated during a simulation can be analyzed to understand the dynamic behavior of the molecule, such as the rotation of the amine group or puckering of the quinoline (B57606) ring system. Parameters like the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the molecule's conformation over the simulation period. mdpi.com

Solvation Effects: The behavior and properties of a molecule can be significantly influenced by the solvent. MD simulations explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol). This allows for the study of how the solvent affects the molecule's conformation and dynamics. The analysis of the Radial Distribution Function (RDF) from these simulations can provide insights into the structure of the solvation shell, identifying specific interactions like hydrogen bonds between the amine group and water molecules. The Polarizable Continuum Model (PCM) is another approach, often used with DFT, to account for solvent effects in a more computationally efficient, implicit manner. chemrxiv.org

| Parameter | Description | Information Gained |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the molecular conformation. |

| Rg (Radius of Gyration) | Measures the compactness of the molecule's structure. | Provides insight into changes in the overall shape and size. |

| SASA (Solvent Accessible Surface Area) | The surface area of the molecule that is accessible to a solvent. | Helps understand the molecule's interaction with its solvent environment. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed between the solute and solvent over time. | Quantifies specific solute-solvent interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques central to drug discovery and medicinal chemistry. nih.gov They aim to establish a mathematical or geometrical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop a regression model that correlates the biological activity of a set of molecules with their physicochemical properties, known as molecular descriptors. nih.govmdpi.com For a series of quinoline derivatives including this compound, these descriptors could include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. A statistically robust QSAR model can help identify the key structural features that are either beneficial or detrimental to a specific biological activity, such as antimalarial or anticancer effects, for which quinolines are known. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.govnih.gov A pharmacophore model for a target can be generated based on the structures of known active ligands. This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. biointerfaceresearch.com For this compound, the amine group could act as an HBD, the quinoline nitrogen as an HBA, and the aromatic system as a hydrophobic/aromatic feature.

| Model Type | Component | Example/Description |

|---|---|---|

| QSAR Descriptors | LogP | Octanol-water partition coefficient; measures hydrophobicity. |

| TPSA | Topological Polar Surface Area; relates to drug transport properties. | |

| MW | Molecular Weight. | |

| HOMO/LUMO Energy | Electronic descriptors calculated via quantum methods. | |

| Pharmacophore Features | HBA | Hydrogen Bond Acceptor (e.g., quinoline nitrogen). |

| HBD | Hydrogen Bond Donor (e.g., amine -NH₂ group). | |

| AR | Aromatic Ring (e.g., the quinoline rings). | |

| HY | Hydrophobic feature. |

Elucidation of Reaction Mechanisms and Transition States via Computational Approaches

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions, providing insights into reaction pathways, intermediates, and transition states that are often difficult to characterize experimentally. rsc.org For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, DFT calculations can map out the entire potential energy surface.

Reaction Pathway Mapping: By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. researchgate.netresearchgate.net This profile helps to determine the most favorable reaction pathway (kinetically and thermodynamically) among several possibilities. For instance, in a substitution reaction, calculations can determine whether the mechanism is concerted (a single step) or stepwise (involving an intermediate). nih.gov

Transition State (TS) Elucidation: The transition state is the highest energy point along the reaction coordinate and is a critical structure for understanding reaction kinetics. unl.edu Locating the TS geometry and calculating its energy allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net Computational methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are employed to find these elusive structures. youtube.com Frequency calculations are then performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., this compound + Reagent) | 0.0 (Reference) |

| Transition State (TS) | Highest energy structure along the reaction path. unl.edu | +25.0 |

| Intermediate | A meta-stable species formed during the reaction (if any). | +5.0 |

| Products | Final species formed after the reaction. | -15.0 |

| Activation Energy (Ea) | Energy difference between TS and Reactants. | +25.0 |

| Reaction Energy (ΔE) | Energy difference between Products and Reactants. | -15.0 (Exothermic) |

Prediction of Supramolecular Interactions and Self-Assembly Properties

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov Computational methods are highly effective for predicting how individual molecules of this compound might interact with each other to form larger, ordered structures through a process called self-assembly.

Non-Covalent Interactions: The primary forces driving self-assembly are non-covalent interactions, including hydrogen bonding, π–π stacking, halogen bonding, and van der Waals forces. The this compound molecule possesses several features that can participate in these interactions:

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor.

π–π Stacking: The planar aromatic quinoline ring system can stack on top of another, an interaction that is common in aromatic heterocycles.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a nucleophilic site on an adjacent molecule.

Computational methods like DFT and MD can be used to model dimers or larger clusters of this compound, calculating the interaction energies and preferred geometries of these assemblies. Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify the different types of intermolecular contacts within a crystal lattice. nih.gov

Predicting Self-Assembly: By understanding the strength and directionality of these non-covalent interactions, it is possible to predict how molecules will arrange themselves in the solid state or in solution. This knowledge is vital for materials science, as the self-assembly process can lead to the formation of materials with unique properties, such as liquid crystals, gels, or crystalline solids with specific packing motifs. nih.gov

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. | 2 - 10 |

| π–π Stacking | Attractive interaction between aromatic rings. | 1 - 5 |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | 1 - 5 |

| van der Waals Forces | Weak, non-specific attractions between molecules. | 0.5 - 2 |

Applications of 4 Bromoquinolin 5 Amine in Advanced Organic Synthesis

As a Versatile Building Block for the Construction of Complex Nitrogen-Containing Heterocyclic Systems

The dual functionality of 4-Bromoquinolin-5-amine, possessing both an electrophilic site (the carbon bearing the bromine atom) and a nucleophilic site (the amino group), allows it to serve as a linchpin in the synthesis of intricate nitrogen-containing heterocycles. nih.govnih.gov These heterocyclic motifs are foundational to many areas of chemical science, including pharmaceuticals and materials science. mdpi.com

The bromine atom at the C4 position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. acs.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be selectively performed at the C4 position. This allows for the introduction of diverse substituents, including alkyl, aryl, alkynyl, and amino groups, thereby expanding the molecular complexity and diversity of the resulting quinoline (B57606) derivatives.

Simultaneously, the amino group at the C5 position can participate in various transformations, such as acylation, alkylation, and condensation reactions. A key application is its use in intramolecular cyclization reactions to build fused ring systems. For example, a related 6-amino-5-bromoquinolin-2(1H)-one has been shown to undergo a palladium-catalyzed intramolecular Heck reaction, where the amino group is first acylated with a pendant alkene, followed by cyclization between the C5 position and the alkene to construct a new pyrrole ring fused to the quinoline core. nih.gov This type of transformation highlights how the bromo and amino functionalities on the quinoline scaffold can be used in concert to construct polycyclic heterocyclic systems.

Table 1: Representative Reactions for Heterocycle Construction

| Reaction Type | Reagents/Catalysts | Functional Group Targeted | Resulting Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C4-Br | 4-Aryl-quinolin-5-amine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C4-Br | 4-Alkynyl-quinolin-5-amine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand | C4-Br | N-Substituted-quinoline-4,5-diamine |

| Intramolecular Heck Reaction | Pd(OAc)₂, Base | C5-NH₂ (after acylation), C4-Br (in related systems) | Fused polycyclic heterocycles |

Precursor in the Total Synthesis and Analog Preparation of Natural Products (e.g., quinoline alkaloids)

Quinoline alkaloids are a large class of natural products known for their structural complexity and significant biological activities. nih.govresearchgate.net The synthesis of these molecules is a benchmark for the development of new synthetic methodologies. The 5-bromoquinoline scaffold, closely related to this compound, has proven to be a critical intermediate in the total synthesis of such complex natural products.

A notable example is the total synthesis of the marine alkaloids (±)-distomadines A and B. nih.govacs.org These compounds feature a unique tetracyclic pyrano[2,3,4-de]quinoline core. In the retrosynthetic analysis of distomadine B, a key disconnection reveals a 5-bromo-4-methoxycarbonylmethoxyquinoline as a crucial precursor. acs.org This intermediate is designed to undergo a Suzuki cross-coupling reaction with a vinyl boronate to construct a key carbon-carbon bond, which sets the stage for the subsequent formation of the pyrano and butenolide rings. nih.govacs.org

The synthesis starts from a substituted 4-quinolone, which is then brominated using N-Bromosuccinimide (NBS) to install the essential bromine atom at the C5 position. acs.org This 5-bromoquinoline derivative then successfully participates in the pivotal Suzuki cross-coupling, demonstrating the utility of the bromo-substituent as a handle for strategic bond formation in the assembly of the complex natural product core. acs.org This synthetic route underscores the strategic importance of bromo-substituted quinolines as precursors in the efficient and convergent synthesis of quinoline alkaloids.

Table 2: Key Steps in the Synthesis of Distomadine B Utilizing a 5-Bromoquinoline Intermediate

| Step | Intermediate | Reaction | Purpose | Ref |

| 1 | 6-Benzyloxy-4-quinolone | Bromination with NBS | Installation of bromine at the C5 position | acs.org |

| 2 | 5-Bromo-4-methoxycarbonylmethoxyquinoline | Suzuki cross-coupling with a vinyl boronate | Formation of a key C-C bond to build the side chain | nih.govacs.org |

| 3 | Coupled product | α-ketohydroxylation and double cyclization | Construction of the tetracyclic pyranoquinoline core | nih.govacs.org |

Role in the Design and Development of Novel Catalytic Ligands and Organocatalysts

Nitrogen-containing heterocycles are ubiquitous as ligands in transition-metal catalysis and as scaffolds in organocatalysis due to their ability to coordinate with metals and participate in non-covalent interactions. wikipedia.org this compound possesses several features that make it an attractive candidate for the development of novel catalysts.

The quinoline ring contains a nitrogen atom that can act as a Lewis base to coordinate with a metal center. Furthermore, the C5-amino group provides a second potential coordination site, allowing the molecule to function as a bidentate ligand. Such "pincer" or chelating ligands often form highly stable and reactive metal complexes that are effective in a variety of catalytic transformations, including asymmetric catalysis. The electronic properties of the ligand, and thus the reactivity of the metal center, can be fine-tuned by modifying the amino group or by replacing the bromine atom via cross-coupling reactions.

In the realm of organocatalysis, which utilizes small organic molecules to accelerate reactions, amine functionalities are central to many catalyst designs. cam.ac.uknih.gov For example, cinchona alkaloids and proline-based catalysts often rely on secondary or primary amines to activate substrates through the formation of enamine or iminium ion intermediates. wikipedia.orgrsc.org this compound can be incorporated into larger, more complex chiral structures to create new classes of organocatalysts. The rigid quinoline backbone can provide a well-defined stereochemical environment, while the amino group can serve as the catalytic site.

Intermediate in the Synthesis of Advanced Functional Materials (e.g., organic semiconductors, fluorescent probes, dyes)

The unique photophysical and electronic properties of conjugated organic molecules have led to their widespread use in advanced functional materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. researchgate.net Quinoline derivatives are frequently incorporated into these materials due to their electron-deficient nature and high fluorescence quantum yields. researchgate.net

This compound is an ideal precursor for these materials for two main reasons:

Functionalization via the Amino Group: The amino group is a strong electron-donating group which can be used to modulate the electronic properties of the quinoline ring. It can also serve as a reactive site to attach the quinoline core to other molecular components. For example, the quinoline core is a known fluorophore, and its emission properties can be tuned by modifying substituents. The amino group can be converted into an imine or an amide, which can alter the intramolecular charge transfer (ICT) characteristics of the molecule, a key principle in the design of fluorescent probes. mdpi.com In one instance, a quinoline-based anticancer agent was successfully converted into a fluorescent dye for cell imaging by modifying the quinoline side chain. nih.gov

Extension of Conjugation via the Bromo Group: The bromine atom allows for the straightforward extension of the π-conjugated system through palladium-catalyzed cross-coupling reactions. By coupling this compound with other aromatic or heteroaromatic building blocks (e.g., thiophenes, fluorenes, carbazoles), chemists can construct well-defined oligomers and polymers with tailored electronic band gaps and charge transport properties suitable for organic semiconductor applications. nih.govnih.gov

Applications in Supramolecular Chemistry for Directed Assembly

Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. nih.gov These interactions include hydrogen bonding, π–π stacking, and hydrophobic forces. The design of molecules that can direct their own assembly into functional superstructures is a major goal in nanoscience.

This compound is well-equipped to participate in directed self-assembly processes. acs.org

Hydrogen Bonding: The primary amine at the C5 position is an excellent hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor. This allows for the formation of predictable and robust intermolecular hydrogen-bonding networks, which can guide the assembly of molecules into tapes, sheets, or other well-defined architectures. The importance of amino groups in directing molecular organization is well-established, for instance, in the formation of self-assembled monolayers (SAMs) on surfaces. researchgate.netrsc.org

π–π Stacking: The planar, aromatic quinoline ring system is prone to π–π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract one another, are a powerful force for organizing molecules in a co-facial arrangement, leading to the formation of columnar or layered structures.

By programming molecules with these specific recognition motifs, it is possible to control their assembly in solution and on surfaces. The combination of directional hydrogen bonding from the amino group and the stacking interactions from the quinoline core makes this compound a promising building block for the rational design of new supramolecular materials.

Exploration of 4 Bromoquinolin 5 Amine and Its Derivatives in Medicinal Chemistry Research

Design and Synthesis of Novel Quinoline-Based Scaffolds for Biological Investigation

The synthetic utility of 4-bromoquinolin-5-amine lies in its reactive sites, which allow for the construction of more complex molecular architectures. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of substituents. researchgate.netwikipedia.org The amino group at the 5-position can be readily acylated, sulfonylated, or used as a handle for further annulation reactions to build fused heterocyclic systems.

For instance, the bromine at the C4 position can be displaced by various nucleophiles or undergo metal-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The amino group at C5 offers a site for derivatization to modulate the compound's physicochemical properties and biological activity. This dual functionality allows for the creation of diverse chemical libraries for biological screening.

Ligand Design and Rational Approach for Specific Biological Target Engagement (e.g., kinase inhibition, enzyme modulation)

The quinoline (B57606) core is a well-established pharmacophore for targeting various enzymes, particularly protein kinases. nih.gov The design of this compound derivatives as potential kinase inhibitors often involves a rational approach based on the structure of the target enzyme's ATP-binding site. The quinoline scaffold can mimic the adenine (B156593) ring of ATP, while substituents introduced at the 4- and 5-positions can be designed to interact with specific amino acid residues in the hinge region and other pockets of the kinase domain, thereby conferring potency and selectivity.

For example, the introduction of aryl or heteroaryl groups at the 4-position via Suzuki coupling can lead to compounds that occupy the hydrophobic pocket adjacent to the hinge region. The 5-amino group can be functionalized with moieties that form hydrogen bonds with the hinge region backbone, a key interaction for many kinase inhibitors.

Structure-Activity Relationship (SAR) Studies for Target Binding Affinity and Selectivity

Systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting derivatives are crucial for establishing structure-activity relationships (SAR). These studies provide valuable insights into the structural requirements for optimal target engagement and selectivity.

In vitro Biological Activity Screening and Preliminary Mechanism of Action Elucidation (e.g., cell-free assays, cellular assays for anti-proliferative or antimicrobial effects)

Derivatives of this compound have been investigated for a range of biological activities, including antiproliferative and antimicrobial effects. nih.govmdpi.comnih.gov Initial screening is typically performed using in vitro assays.

For anticancer activity, compounds are often tested against a panel of cancer cell lines to determine their growth inhibitory effects. nih.gov Assays such as the MTT or SRB assay are commonly used to measure cell viability. Active compounds may then be further investigated in cell-based assays to elucidate their mechanism of action, such as cell cycle analysis or apoptosis induction assays.

In the context of antimicrobial research, derivatives are screened against various strains of bacteria and fungi to determine their minimum inhibitory concentrations (MIC). nih.govnih.gov Mechanistic studies may involve assays to assess the inhibition of specific microbial enzymes or the disruption of cell wall integrity.

Pharmacokinetic Profiling in vitro (e.g., metabolic stability, plasma protein binding) to guide compound optimization

Early assessment of the pharmacokinetic properties of new chemical entities is a critical step in the drug discovery process. For derivatives of this compound, in vitro ADME (absorption, distribution, metabolism, and excretion) assays are employed to predict their in vivo behavior and guide further optimization.

Metabolic stability is a key parameter that is often evaluated using liver microsomes or hepatocytes. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, such as cytochrome P450s. Compounds with low metabolic stability may have a short half-life in vivo, limiting their therapeutic potential.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Synthetic Route Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. mdpi.com Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules with desired pharmacological properties from the ground up (de novo design). tue.nlnih.govnih.govfrontiersin.org For a scaffold like 4-bromoquinolin-5-amine, these algorithms can be trained on large datasets of known bioactive quinolines to generate new derivatives with potentially enhanced activity against specific biological targets. tue.nl Deep reinforcement learning (DRL), which combines a generative model with a reward function, can further optimize generated structures for multiple properties simultaneously, such as potency, selectivity, and synthetic accessibility. mdpi.com

Table 1: Application of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| De Novo Molecular Design | Generative models (e.g., RNNs, GANs) create novel chemical structures with optimized properties based on training data. tue.nlfrontiersin.org | Design of new this compound analogs with tailored bioactivity for targets in oncology, infectious diseases, or neurodegenerative disorders. |

| Synthetic Route Prediction | Retrosynthesis algorithms propose efficient, multi-step reaction pathways to a target molecule from available starting materials. arxiv.orgchemrxiv.org | Faster and more cost-effective synthesis of designed derivatives, enabling rapid evaluation of structure-activity relationships. |

| Reaction Outcome Prediction | Graph neural networks and other models predict the yield, selectivity, and success of a chemical reaction under specific conditions. researchgate.net | Optimization of reaction conditions for functionalizing the this compound core, improving efficiency and reducing waste. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models predict biological activity, toxicity, and physicochemical properties. nih.gov | Prioritization of synthetic targets by computationally screening virtual libraries of derivatives for promising candidates before synthesis. |

Development of Advanced Functional Materials and Optoelectronic Devices Utilizing this compound Derivatives

The quinoline (B57606) nucleus is a well-known luminophore, and its derivatives are increasingly explored for applications in materials science, particularly in optoelectronics. nih.gov The electron-rich nature of the this compound scaffold, combined with the potential for extended conjugation through derivatization, makes it an attractive candidate for the development of advanced functional materials. wiley.comresearchgate.net The amino group acts as an electron-donating group, while the quinoline ring system is an electron acceptor, creating an intramolecular charge-transfer character that can be tuned to achieve desired photophysical properties.

Derivatives of this compound could be investigated as components in Organic Light-Emitting Diodes (OLEDs), where quinoline-based compounds have already shown promise. chemimpex.com By strategically modifying the molecule—for instance, by replacing the bromine atom with aromatic or heteroaromatic groups via cross-coupling reactions—it is possible to tune the emission color, quantum yield, and charge-transport properties. nih.gov These materials could also find use in organic photovoltaics (OPVs) or as fluorescent probes and sensors for detecting specific ions or biomolecules. chemimpex.com

Table 2: Potential Optoelectronic Applications of this compound Derivatives

| Application Area | Role of this compound Derivative | Key Molecular Features |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emitter layer material or host material. | Tunable emission wavelength (from blue to green), high fluorescence quantum yield, good thermal stability. nih.gov |

| Organic Photovoltaics (OPVs) | Electron donor or acceptor material in the active layer. | Broad absorption spectrum, suitable HOMO/LUMO energy levels, good charge mobility. |

| Fluorescent Sensors | Chemo- or biosensor for detecting specific analytes. | High sensitivity and selectivity, changes in fluorescence upon binding to the target analyte. |

| Non-linear Optical (NLO) Materials | Chromophores for applications in photonics and data storage. | Large hyperpolarizability due to the donor-acceptor structure of the quinoline core. |

Green and Sustainable Methodologies for Scalable and Atom-Economical Production of this compound

Modern chemical synthesis places a strong emphasis on green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. unibo.it The future production of this compound and its derivatives on a larger scale will necessitate the development of sustainable synthetic routes that are both environmentally benign and economically viable. A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. acs.orgprimescholars.comwikipedia.org

Future research will likely focus on replacing traditional synthetic methods, which may involve harsh reagents or produce significant waste, with greener alternatives. This includes the use of catalytic methods over stoichiometric reagents, employing safer and recyclable solvents, and designing one-pot or tandem reactions to reduce the number of purification steps. mdpi.comchemrxiv.org For instance, developing catalytic C-H activation/amination and bromination sequences on a basic quinoline starting material could provide a more direct and atom-economical route to this compound, avoiding multi-step procedures that generate substantial byproducts. mdpi.com Addition and rearrangement reactions, which inherently have 100% atom economy, are ideal, though not always feasible for aromatic systems. wikipedia.orgscranton.edu Evaluating and optimizing synthetic pathways based on their atom economy and other green metrics will be crucial for sustainable industrial applications. monash.edu

Table 3: Atom Economy Analysis of a Hypothetical Synthesis Step This table illustrates the concept using a generic substitution reaction relevant to quinoline synthesis.

| Reaction Step | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|

| Hypothetical Nucleophilic Substitution | Quinolin-5-ol (145.16 g/mol ) + Reagent 'X-Br' (e.g., PBr₃, 270.69 g/mol ) | 5-Bromoquinoline (208.06 g/mol ) | H₃PO₃ (82.00 g/mol ) | (208.06 / (145.16 + 270.69)) * 100 ≈ 49.9% |

Note: This calculation is illustrative. The actual atom economy would depend on the specific balanced chemical equation.

Discovery of Novel Reactivity Modes and Unexplored Transformations of the Quinoline Core

The this compound molecule possesses multiple reactive sites: the C-Br bond, the amino group, and various C-H bonds on the quinoline ring. While the C-Br bond is a classical handle for cross-coupling reactions (e.g., Suzuki, Wittig) and the amino group can undergo standard transformations, future research will aim to uncover novel and more sophisticated reactivity modes. wikipedia.org

A significant area of exploration is the regioselective functionalization of the quinoline C-H bonds. researchgate.net While the existing substituents direct reactivity to some extent, developing new catalytic systems that can selectively activate and functionalize otherwise unreactive C-H bonds would open up a vast chemical space for new derivatives. For example, methods for C5-H bromination have been developed for 8-aminoquinoline (B160924) scaffolds, and similar strategies could be adapted. researchgate.net Furthermore, exploring the potential for the amino group to act as a directing group for ortho-C-H activation (at the C-6 position) could lead to the synthesis of novel tricyclic and polycyclic heterocyclic systems. The interplay between the electronic effects of the bromo and amino groups could also lead to unexpected cycloaddition or rearrangement reactions under specific thermal, photochemical, or catalytic conditions. acs.orgresearchgate.net